molecular formula C18H34O17 B1591481 Maltotriose hydrate CAS No. 207511-08-8

Maltotriose hydrate

Cat. No.: B1591481
CAS No.: 207511-08-8
M. Wt: 522.5 g/mol
InChI Key: HNKASWRMLBJLKJ-HNNWOXMSSA-N
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Description

Maltotriose (B133400) Hydrate (B1144303) as a Pivotal Trisaccharide in Glycoscience

Maltotriose, a trisaccharide made up of three glucose units linked by α-1,4 glycosidic bonds, is a key molecule in the field of glycoscience. wikipedia.orghmdb.ca It is a primary product of the enzymatic digestion of starch by alpha-amylase. wikipedia.orghmdb.ca As the shortest chain oligosaccharide that can be classified as a maltodextrin (B1146171), it serves as a fundamental model for studying the structure and metabolism of more complex carbohydrates. wikipedia.org Its defined structure makes it an invaluable tool for investigating enzyme kinetics and substrate specificity. chemimpex.comasm.org

Overview of Key Academic Research Trajectories for Maltotriose Hydrate

The scientific community has explored the utility of this compound across several key research avenues. It is widely used as a substrate in enzymatic assays to study the activity of various amylases and other carbohydrate-modifying enzymes. asm.orgsigmaaldrich.com In metabolic studies, it serves as a tool to understand carbohydrate metabolism and transport in various organisms. chemimpex.comnih.gov Furthermore, its properties are leveraged in food science and technology, where it can influence texture and act as a fermentation substrate. iransilicate.com Another significant area of research is its application as a cryoprotectant and lyoprotectant, where it helps to stabilize biological structures like proteins and cells during freezing and drying processes. rsc.orgnih.govmdpi.com

Chemical and Physical Properties of this compound

The utility of this compound in research is underpinned by its specific chemical and physical characteristics.

Molecular Structure and Composition

Maltotriose is a trisaccharide with the chemical formula C₁₈H₃₂O₁₆. chemimpex.com It consists of three D-glucose units linked in a linear chain by α-1,4 glycosidic bonds. wikipedia.org The hydrate form indicates that water molecules are incorporated into its crystal structure. nih.gov

Physicochemical Characteristics

This compound typically presents as a white to off-white crystalline powder. chemimpex.com It is soluble in water. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₃₂O₁₆ chemimpex.com
Molecular Weight 504.44 g/mol (anhydrous basis) chemimpex.comsigmaaldrich.com
Appearance White to off-white crystalline powder chemimpex.com
Melting Point 132-135 °C chemsrc.comchemicalbook.com

| Optical Rotation [α]D²⁰ | 150 - 170º (c=1 in H₂O) | chemimpex.com |

This compound in Enzymatic Assays

This compound is a crucial reagent in the study of carbohydrate-active enzymes.

Substrate for α-Amylase and Other Glycoside Hydrolases

Maltotriose serves as a well-defined substrate for various enzymes, most notably α-amylase. sigmaaldrich.com The breakdown of maltotriose by these enzymes can be monitored to determine their activity and specificity. asm.org For instance, the hydrolysis of maltotriose by certain enzymes yields maltose (B56501) and glucose, which can then be quantified. asm.org This makes it a valuable tool for screening and characterizing new enzymes.

Kinetic Studies and Enzyme Mechanism Elucidation

The use of maltotriose in enzymatic assays allows for detailed kinetic studies. Researchers can determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for an enzyme's activity on this specific substrate. nih.gov For example, a study on an enzyme from Enterococcus faecalis determined a Km of 2.7 mM and a Vmax of 82 μmol·min⁻¹·mg of protein⁻¹ using maltotriose. nih.gov This level of detail is essential for understanding the catalytic mechanism of enzymes.

Role in Metabolic and Fermentation Studies

The defined structure of this compound makes it an excellent tool for investigating metabolic pathways and fermentation processes.

Model Compound for Carbohydrate Uptake and Metabolism

Maltotriose is used as a model compound to study how cells and organisms transport and metabolize oligosaccharides. chemimpex.comnih.gov For instance, research has shown that in some bacteria, maltotriose is transported into the cell and then broken down into smaller sugars for energy. nih.gov It is also a metabolite found in human urine, particularly after the ingestion of maltose. hmdb.ca

Fermentation Substrate in Microbiological Research

In the context of microbiology, maltotriose is utilized as a fermentation substrate to differentiate microorganisms based on their metabolic capabilities. biosynth.com For example, it is a key sugar in the wort used for brewing, and its fermentation by yeast is a critical step in beer production. Its utilization can be monitored to analyze the fermentation process.

Applications in Food Science and Technology

This compound has several applications in the food industry, influencing both the sensory properties and the processing of food products.

Impact on Food Texture and Sweetness

Maltotriose is known to elicit a sweet taste and can be used as a sweetener in various food products. iransilicate.comresearchgate.netoup.com Research has shown that it is a ligand for the human sweet taste receptor. oup.com Beyond sweetness, it can also act as a texture modifier in food formulations.

Role in Starch Hydrolysis and Food Processing

Maltotriose is a natural product of starch hydrolysis, a fundamental process in the production of many food ingredients. wikipedia.orgiransilicate.com Understanding the formation and presence of maltotriose is important for controlling the properties of starch-based products.

Function as a Cryoprotectant and Lyoprotectant

A significant area of research focuses on the ability of this compound to protect biological materials from damage during freezing and drying.

Stabilization of Proteins and Biological Membranes

Sugars like maltotriose can act as cryoprotectants and lyoprotectants, stabilizing proteins and cell membranes during stressful conditions like freezing (cryopreservation) and freeze-drying (lyophilization). nih.gov They are thought to replace water molecules, forming hydrogen bonds with the biological structures and helping to maintain their native conformation. nih.gov

Research on Cryopreservation of Cells and Tissues

Maltotriose has been investigated for its potential role in the cryopreservation of cells. mdpi.com In one study, a maltotriose-grafted polymer was used as an extracellular cryoprotectant for human erythrocytes (red blood cells), demonstrating its potential in developing improved methods for cell preservation. rsc.orgresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKASWRMLBJLKJ-HNNWOXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584977
Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-63-3, 207511-08-8
Record name D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312693-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymology of Maltotriose Hydrate: Substrate Specificity, Kinetics, and Biocatalysis

Maltotriose (B133400) Hydrate (B1144303) as a Substrate for Glycosyl Hydrolases

Glycosyl hydrolases are a broad category of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The interaction of these enzymes with maltotriose hydrate provides significant insights into their mechanisms of action and substrate preferences.

α-Amylase Hydrolytic Mechanisms Yielding this compound

α-Amylases (E.C. 3.2.1.1) are endo-amylases that randomly cleave internal α-1,4-glycosidic linkages in large polysaccharides like starch and glycogen (B147801). nih.govwikipedia.org This random hydrolysis results in the production of shorter-chain oligosaccharides, including maltose (B56501), dextrins, and notably, maltotriose. nih.govwikipedia.orgwikipedia.org The process begins with the breakdown of large, insoluble starch molecules into smaller, soluble starches. wikipedia.org Pancreatic α-amylase, for instance, cleaves the α(1-4) glycosidic linkages of amylose (B160209) to produce dextrin, maltose, and maltotriose. wikipedia.org The end products of α-amylase action are a mixture of oligosaccharides of varying lengths, including maltose and maltotriose. nih.gov Studies on α-amylase from various sources, such as Bacillus mojavensis SO-10, have shown the time-dependent hydrolysis of starch, with maltotriose being a prominent intermediate product. scielo.br

β-Amylase Catalysis: Formation and Subsequent Hydrolysis of this compound

β-Amylase is an exoenzyme that hydrolyzes α-1,4 glycosidic linkages from the non-reducing end of starch and related polysaccharides. researchgate.netpreprints.org The primary product of its action on linear glucan chains is maltose. researchgate.net However, maltotriose can be formed as a minor product because it is too short to be efficiently hydrolyzed by some β-amylases. researchgate.net For instance, the β-amylase BAM3 found in Arabidopsis chloroplasts hydrolyzes transitory starch to produce both maltose and residual maltotriose. plos.org Interestingly, some studies have shown that maltotriose can act as an inhibitor of certain β-amylases, suggesting a regulatory role for this trisaccharide in starch metabolism. plos.org The enzyme requires a minimum chain length of four glycosyl residues for efficient hydrolysis. researchgate.net

Specificity of Pullulan Hydrolases Towards α-1,6 and α-1,4 Glycosidic Linkages in this compound

Pullulan hydrolases are a diverse group of enzymes that can cleave either α-1,6 or both α-1,4 and α-1,6 glycosidic linkages. Pullulan, a polysaccharide made of maltotriose units linked by α-1,6 bonds, is their primary substrate. asm.org

Pullulanase Type I specifically hydrolyzes the α-1,6 glycosidic linkages in pullulan, yielding maltotriose as the main product. nih.govresearchgate.net

Pullulanase Type II , also known as amylopullulanase, can hydrolyze both the α-1,6 linkages in pullulan and the α-1,4 linkages in other polysaccharides. tandfonline.com

Pullulan Hydrolase Type III is unique in its ability to hydrolyze both α-1,4 and α-1,6 glycosidic linkages within the pullulan structure, producing a mixture of maltose, panose (B1197878), and maltotriose. nih.gov A novel thermoacidophilic pullulan hydrolase from Thermococcus kodakarensis (TK-PUL) has been identified that can hydrolyze maltotriose into maltose and glucose, a feature not previously reported for other pullulanases. nih.govnih.gov

Maltodextrin (B1146171) Hydrolase Interactions: Catabolism of this compound and its Isomers (e.g., Isopanose, Panose)

Maltodextrin hydrolases are involved in the breakdown of maltooligosaccharides. In organisms like Enterococcus faecalis, the catabolism of maltotriose and its isomers, panose and isopanose, involves specific enzymes. nih.gov

MmdH (Maltodextrin hydrolase) from E. faecalis hydrolyzes odd-numbered α-1,4-linked maltooligosaccharides like maltotriose into glucose and maltose. It also exhibits activity on the maltotriose isomer isopanose, converting it to maltose and glucose. nih.gov

GmdH (Glucogenic α-1,6-specific glucosidase) , also from E. faecalis, specifically hydrolyzes the α-1,6 linkage in panose, another isomer of maltotriose, to yield glucose and maltose. nih.gov

The transport of maltotriose and its isomers into the bacterial cell can also differ. In E. faecalis, maltotriose is primarily transported by a phosphotransferase system (PTS), whereas its isomers, panose and isopanose, are mainly taken up by an ABC transporter. nih.gov

Enzyme Kinetics and Reaction Mechanism Studies Involving this compound

This compound is a valuable substrate for studying the kinetics of glycosyl hydrolases, providing data to determine key enzymatic parameters. chemimpex.com

Determination of Michaelis-Menten Kinetic Parameters for this compound Substrates

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzymatic reaction and the concentration of the substrate. libretexts.orgnih.gov The key parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. libretexts.orgutas.edu.au

Several studies have determined the kinetic parameters for various enzymes using maltotriose or related substrates. For example, the kinetic parameters for glucoamylase-catalyzed hydrolysis of maltotriose have been estimated, taking into account product inhibition by glucose. nih.gov In another study, the Km and Vmax values for a thermostable α-amylase from Bacillus mojavensis SO-10 were determined to be 0.010 mM and 3.38 µmol min−1, respectively, using soluble starch as the substrate, which is hydrolyzed to products including maltotriose. scielo.br

The following interactive table showcases Michaelis-Menten kinetic parameters for various enzymes acting on maltotriose or related substrates, as reported in different research findings.

EnzymeSource OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
α-AmylaseBacillus mojavensis SO-10Soluble Starch0.0103.38 (µmol/min) scielo.br
β-Amylase (BAM3)Arabidopsis thalianaMaltopentaose (B1148383) (G5)1.3Not specified utas.edu.au
β-Amylase (BAM3)Arabidopsis thalianaMaltohexaose (G6)0.5Not specified utas.edu.au
Pullulan Hydrolase (TK-PUL)Thermococcus kodakarensisPullulan2 (mg/ml)109 (U/mg) nih.gov
GlucoamylaseNot specifiedMaltotrioseNot specifiedNot specified nih.gov
β-AmylaseSweet PotatoMaltal94.50.082 (µmol/min/mg) nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Various Glycosyl Hydrolases

Impact of Environmental Parameters on Enzymatic Conversion of this compound

The effect of pH on enzyme activity is a critical determinant of reaction velocity. For instance, the amylomaltase from Thermus aquaticus exhibits optimal activity in a pH range of 5.5 to 6.0. asm.org Similarly, a pullulan hydrolase from the hyperthermophilic archaeon Thermococcus kodakarensis, which is capable of hydrolyzing maltotriose, displays optimal activity at a pH of 3.5 in acetate (B1210297) buffer and 4.2 in citrate (B86180) buffer, while maintaining stability over a broad pH range from 3.0 to 8.5. nih.gov An amylase from a newly isolated Bacillus subtilis strain that produces maltotriose shows peak activity around a neutral pH of 6.0 to 7.0. tandfonline.com In contrast, a thermostable α-amylase from Bacillus mojavensis SO-10 demonstrates its highest activity in a more acidic environment, between pH 5.0 and 6.0. scielo.br

Temperature is another pivotal factor governing the rate of enzymatic conversion of this compound. The amylomaltase from Thermus aquaticus functions optimally at a high temperature of 75°C. asm.org The pullulan hydrolase from Thermococcus kodakarensis is also highly thermophilic, with maximum activity observed between 95°C and 100°C. nih.gov The Bacillus subtilis amylase has a lower optimal temperature of around 50°C. tandfonline.com The α-amylase from Bacillus mojavensis SO-10 is also thermostable, with its highest activity recorded at 70°C. scielo.br The stability of these enzymes at elevated temperatures is often a desirable trait for industrial applications.

Table 1: Optimal pH and Temperature for Various Enzymes Acting on this compound

Enzyme Source Organism Optimal pH Optimal Temperature (°C)
Amylomaltase Thermus aquaticus 5.5 - 6.0 75
Pullulan Hydrolase Thermococcus kodakarensis 3.5 - 4.2 95 - 100
Amylase Bacillus subtilis 6.0 - 7.0 50
α-Amylase Bacillus mojavensis SO-10 5.0 - 6.0 70

Analysis of Product Formation and Distribution from this compound Hydrolysis

The hydrolysis of this compound by various amylolytic enzymes yields a specific distribution of smaller saccharides, primarily glucose and maltose. The exact product profile depends on the type of enzyme and its mode of action.

For example, barley α-amylase isozymes (AMY1 and AMY2) readily hydrolyze maltooligosaccharides larger than maltotriose, but they rarely act on maltotriose itself. jmb.or.kr When they do act on larger substrates, the end products include glucose, maltose, and maltotriose. jmb.or.kr A unique feature of a pullulan hydrolase from Thermococcus kodakarensis is its ability to hydrolyze maltotriose into maltose and glucose. nih.gov Similarly, a thermostable α-amylase from Bacillus mojavensis SO-10 hydrolyzes soluble starch to produce a mixture of glucose, maltose, maltotriose, and other maltooligosaccharides in the initial stages, with glucose being the final primary product after prolonged incubation. scielo.br

The action of amylases from sorghum malt (B15192052) on various starches results in dextrins containing glucose, maltose, isomaltose, maltotetraose (B33255), and maltopentaose, but notably, maltotriose is often absent, suggesting it is rapidly cleaved into smaller sugars. uliege.be In contrast, a novel malto-oligosaccharide-forming amylase, AmyCf from Cystobacter sp., hydrolyzes gelatinized starch to produce maltose, maltotriose, and maltotetraose as the main products. mdpi.com

Table 2: Products of this compound Hydrolysis by Various Enzymes

Enzyme Source Primary Hydrolysis Products from Maltotriose or Larger Substrates
Barley α-Amylase Hordeum vulgare Glucose, Maltose, Maltotriose (from larger oligosaccharides)
Pullulan Hydrolase Thermococcus kodakarensis Maltose, Glucose
α-Amylase Bacillus mojavensis SO-10 Glucose, Maltose, Maltotriose (intermediate)
Malto-oligosaccharide-forming Amylase (AmyCf) Cystobacter sp. Maltose, Maltotriose, Maltotetraose (from gelatinized starch)

Transglycosylation and Disproportionation Reactions with this compound

Beyond simple hydrolysis, this compound is an active participant in transglycosylation and disproportionation reactions, serving as both a donor and an acceptor of glucosyl units. These reactions lead to the synthesis of a diverse array of novel oligosaccharides.

This compound as an Acceptor Substrate in Transglycosylation

In transglycosylation reactions, a glycosyl group is transferred from a donor molecule to an acceptor. This compound can function as an efficient acceptor. For instance, β-D-galactosidase from Bacillus circulans utilizes lactose (B1674315) as a donor to regioselectively synthesize 4(3)-O-β-D-galactosyl maltotriose when maltotriose is the acceptor. nih.gov

Maltogenic amylase from Bacillus stearothermophilus can transfer a pseudotrisaccharide (PTS) from acarbose (B1664774) to various acceptors. When maltotriose is the acceptor, two major products are formed with the PTS linked via α-(1→6) and α-(1→4) bonds to the non-reducing end glucopyranose residue. nih.gov Furthermore, a 4-α-glucanotransferase from Pyrococcus sp. ST04 (PSGT) shows a high affinity for maltotriose as an acceptor, with the lowest KM value (0.86 ± 0.06 mM) for the amylose degradation reaction in its presence. nih.gov

Role of Amylomaltase and Other Enzymes in Glucosyl Transfer to/from this compound

Amylomaltases (4-α-glucanotransferases, EC 2.4.1.25) are particularly significant in the metabolism of this compound, catalyzing the transfer of a segment of an α-1,4-D-glucan to a new 4-position in an acceptor carbohydrate. mdpi.com The amylomaltase from Thermus thermophilus HB8, a member of the glycoside hydrolase family 77 (GH77), is highly efficient in transglycosylation. acs.org Site-directed mutagenesis studies have revealed that specific amino acid residues, such as Asp249 in subsite +2, are crucial for its activity on maltotriose. acs.org

The disproportionating enzyme 1 (DPE1) from Arabidopsis plays a key role in starch degradation by preferentially using maltotriose as a substrate. It transfers a maltosyl unit from one maltotriose molecule to another, generating glucose and maltopentaose. scienceopen.com This reaction is a classic example of disproportionation.

Enzymatic Synthesis of Oligosaccharides Utilizing this compound

The enzymatic versatility of this compound makes it a valuable building block for the synthesis of more complex oligosaccharides. Transglycosylation reactions are a primary route for this synthesis. A fungal glucosyltransferase can act on maltose to produce a range of oligosaccharides, including maltotriose, panose, and isomaltotriose (B1581827), through a transglucosylation mechanism. researchgate.net

The transglycosylation activity of limit dextrinase from barley (HvLD) has been explored for producing novel glycoconjugates, using α-maltotriosyl fluorides as donors with various linear and cyclic oligosaccharides as acceptors. mdpi.com Additionally, enzymes from germinated green gram (Phaseolus radiatus) can catalyze transglucosylation from maltose to produce maltotriose and maltotetraose. researchgate.net These enzymatic syntheses offer a pathway to novel oligosaccharides with potential applications in various industries. mdpi.com

Biosynthesis and Chemical Synthesis of Maltotriose Hydrate and Its Derivatives

Biosynthesis of Maltotriose (B133400) Hydrate (B1144303) in Biological Systems

Maltotriose is a natural product formed during the breakdown of large glucose polymers like starch and glycogen (B147801). nih.govsnggdcg.ac.in

The enzymatic degradation of starch and glycogen is the primary biosynthetic route for maltotriose. This process involves several key enzymes that break down the complex polysaccharide structures.

Starch and glycogen are polymers of glucose connected by α-1,4 and α-1,6 glycosidic linkages. mdpi.com Their breakdown is initiated by amylases. α-Amylase, an endoglycosidase found in human saliva and pancreatic juice, plays a crucial role by randomly hydrolyzing the internal α-1,4 glycosidic bonds of amylose (B160209) and amylopectin (B1267705). wikipedia.orgsnggdcg.ac.inmdpi.com This random cleavage results in a mixture of smaller oligosaccharides, including maltose (B56501) (a disaccharide) and maltotriose. snggdcg.ac.inmdpi.com The degradation of amylose by α-amylase yields maltose and maltotriose, while the breakdown of amylopectin produces dextrins and oligomers containing α-1,6 linkages. scielo.br

Enzymes known as debranching enzymes are required to hydrolyze the α-1,6 glycosidic bonds at the branch points of amylopectin and glycogen. snggdcg.ac.injst.go.jp In eukaryotes, this is typically a bifunctional enzyme with both α-1,4 glucanotransferase and α-1,6 glucosidase activity. The transferase shifts a maltotriose unit from a branch to a neighboring chain, exposing the α-1,6 linkage for the glucosidase to cleave. oup.com The coordinated action of these enzymes ensures the complete breakdown of the polysaccharides into smaller, usable sugars. nii.ac.jp

Table 1: Key Enzymes in Starch and Glycogen Degradation Producing Maltotriose

EnzymeEC NumberTypeActionOutcome
α-Amylase EC 3.2.1.1EndoglycosidaseRandomly cleaves internal α-1,4 glycosidic linkages in starch and glycogen. snggdcg.ac.inmdpi.comjst.go.jpProduces a mixture of maltose, maltotriose, and other small oligosaccharides. snggdcg.ac.in
β-Amylase EC 3.2.1.2ExoglycosidaseCleaves maltose units from the non-reducing ends of starch chains. snggdcg.ac.injst.go.jpPrimarily produces maltose, but its action is halted near branch points. snggdcg.ac.in
Debranching Enzyme EC 3.2.1.68 / EC 2.4.1.18Multi-functionalHydrolyzes α-1,6 glycosidic linkages at branch points. jst.go.jpnii.ac.jpAllows for further degradation of branched polysaccharides by amylases, leading to the release of linear oligosaccharides like maltotriose.
Pullulanase EC 3.2.1.41Debranching EnzymeSpecifically hydrolyzes α-1,6 glycosidic bonds in pullulan and amylopectin. nih.govmdpi.comCan produce maltotriose from the breakdown of branched polysaccharides. nih.gov

Research has focused on identifying specific enzymes that can produce high yields of maltotriose for industrial applications. These are often sourced from microorganisms.

A class of enzymes known as maltotriose-producing amylases (EC 3.2.1.116) has been identified that specifically generates maltotriose from starch. jst.go.jp Similarly, some companies have developed G3-generating amylases for the targeted production of maltotriose. amano-enzyme.com

Specific microbial enzymes have been isolated and characterized for their ability to produce maltotriose. For instance, an α-amylase (AmyA) from the bacterium Microbulbifer thermotolerans DAU221 was found to produce maltotriose as its main product when hydrolyzing soluble starch. nih.gov Optimal production with this enzyme was achieved at a temperature of 44.95 °C and a pH of 6.35. nih.gov Another novel enzyme, a pullulan hydrolase type III from the hyperthermophilic archaeon Thermococcus kodakarensis (TK-PUL), possesses the unique ability to not only produce maltotriose but also to hydrolyze it further into maltose and glucose. nih.gov Pullulanases, in general, are debranching enzymes that can hydrolyze α-1,6 linkages to produce maltotriose. nih.gov A type-I pullulanase from the Arctic marine strain Shewanella arctica has also been identified for its ability to produce maltotriose at low temperatures. mdpi.com

Table 2: Examples of Novel Maltotriose-Producing Enzymes

Enzyme NameSource OrganismEnzyme ClassKey Finding
AmyA Microbulbifer thermotolerans DAU221α-AmylaseProduces maltotriose as the major product from soluble starch. nih.gov
TK-PUL Thermococcus kodakarensisPullulan Hydrolase Type IIICan hydrolyze pullulan and starch into a mixture including maltotriose, and can further hydrolyze maltotriose itself. nih.gov
Pul13A Shewanella arcticaType-I PullulanaseCapable of producing maltotriose from pullulan at low temperatures. mdpi.com
G3-generating amylase Commercial (Amano Enzyme)AmylaseSpecifically produces maltotriose from starch. amano-enzyme.com

Pathways of Starch and Glycogen Degradation Leading to Maltotriose Hydrate Accumulation

Chemical Synthesis Strategies for this compound

The chemical synthesis of oligosaccharides like maltotriose is significantly more complex than the synthesis of other biopolymers such as peptides or nucleic acids. acs.org This difficulty arises from the need to control the stereochemistry (α or β) of the glycosidic bond and the regioselectivity of the linkage between multiple hydroxyl groups of varying reactivity on the sugar rings. acs.orgrsc.org

To achieve regioselectivity, chemists employ protecting group strategies to block all but one hydroxyl group on the acceptor molecule, allowing the glycosidic bond to form only at the desired position.

One advanced strategy involves intramolecular glycosylation, where the glycosyl donor and acceptor are temporarily linked by a tether. This brings the reactive sites into proximity and controls the geometry of the reaction. For example, a method using a xylylene tether has been successfully applied to the iterative synthesis of maltotriose. beilstein-journals.org In this approach, two glucose derivatives were linked via a xylylene tether, and subsequent glycosylation using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) yielded the disaccharide with high α-selectivity. beilstein-journals.org Repeating this process allows for the assembly of the trisaccharide, maltotriose. beilstein-journals.org

Chemo-enzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions, offering an effective alternative to purely chemical methods. acs.orgmdpi.com This hybrid approach can simplify complex syntheses and improve yields.

A notable example is the synthesis of modified maltooligosaccharides. In one study, the enzyme β-D-galactosidase from Bacillus circulans was used to regioselectively transfer a galactose unit to maltotriose, creating 4(3)-O-β-D-galactosyl maltotriose. nih.gov Following this enzymatic step, the anomeric hydroxyl group of the resulting oligosaccharide was chemically oxidized to form the corresponding lactone. nih.gov This process demonstrates a powerful synergy where the enzyme provides precise regiocontrol for the glycosylation step, which is then followed by a standard chemical transformation. nih.gov

Regioselective Glycosylation Methods for Trisaccharide Assembly

Derivatization and Modification of this compound

The chemical structure of maltotriose can be modified to create derivatives with altered physical or biological properties. doi.org These modifications often target the hydroxyl groups on the glucose units.

Enzymatic acylation is one method used for derivatization. Lipases can be used to catalyze the reaction between maltotriose and fatty acids, producing sugar esters. csic.es For instance, using a lipase (B570770) from Thermomyces lanuginosus in a solvent mixture containing dimethyl sulfoxide (B87167) (DMSO), maltotriose was converted into its monoester and diester forms. csic.es

Another derivatization strategy involves glucosylation. An α-amylase from Trichoderma viride has been shown to hydrolyze maltooligosaccharides like maltotriose and transfer glucose units to other molecules, such as flavonoids. acs.org

Furthermore, chemo-enzymatic methods can be used to create highly specific derivatives. As mentioned previously, maltotriose can be first galactosylated by an enzyme and then chemically oxidized to produce a galactosyl maltotrionolactone, a derivative that acts as an α-amylase inhibitor. nih.gov Additionally, chromogenic derivatives of maltotriose have been chemically synthesized to serve as substrates for the kinetic analysis of enzymes like human pancreatic α-amylase. researchgate.net

Table 3: Examples of Maltotriose Derivatization

Derivatization MethodReagents/EnzymesResulting DerivativePurpose/Application
Enzymatic Acylation Lipase, Fatty AcidsMaltotriose fatty acid esters. csic.esModification of physical properties (e.g., solubility, surfactant activity).
Chemo-enzymatic Synthesis β-D-galactosidase, Lactose (B1674315), Chemical OxidantGalactosyl maltotrionolactone. nih.govCreation of a specific α-amylase inhibitor. nih.gov
Chemical Synthesis Chromogenic compoundsChromogenic maltotriose substrates. researchgate.netSubstrates for enzyme assays and screening for inhibitors. researchgate.net

Synthesis of this compound Esters for Functional Studies

The synthesis of this compound esters is a significant area of research, primarily driven by the desire to create novel bio-based surfactants and compounds with specific biological activities. These esters, being amphiphilic molecules, possess both a hydrophilic sugar head (maltotriose) and a lipophilic fatty acid tail, conferring properties useful in food science, pharmaceuticals, and material science. Enzymatic synthesis is the predominant method, prized for its high regioselectivity and mild reaction conditions compared to traditional chemical methods, which often require complex protection-group strategies and can lead to undesirable side products. csic.escsic.es

Lipases, particularly from Thermomyces lanuginosus and Candida antarctica, are widely employed as biocatalysts for the acylation of maltotriose. csic.esscispace.comnih.gov The reaction is typically a transesterification, where a fatty acid is transferred from an activated donor, most commonly a vinyl ester (e.g., vinyl laurate, vinyl palmitate), to one of the hydroxyl groups of maltotriose. scispace.comnih.gov

A significant challenge in the synthesis is the poor solubility of the polar maltotriose in the non-polar organic solvents required to dissolve the fatty acid donor and for optimal lipase activity. csic.esscispace.com To overcome this, researchers have developed solvent engineering strategies. A common approach involves using a mixture of a tertiary alcohol, like 2-methyl-2-butanol (B152257) (2M2B), which is relatively stable for lipases, and a polar aprotic solvent, such as dimethylsulfoxide (DMSO), to dissolve the sugar. scispace.comcore.ac.ukresearchgate.net A typical solvent system is a 4:1 or 80:20 (v/v) mixture of 2M2B and DMSO. scispace.com This medium represents a compromise that enhances sugar solubility while minimizing enzyme deactivation. csic.esscispace.com

Research has shown that the lipase from T. lanuginosus exhibits remarkable regioselectivity, preferentially acylating the primary hydroxyl group at the C-6 position of the non-reducing terminal glucose unit (6''-OH) of maltotriose. scispace.comnih.gov This selectivity allows for the synthesis of specific monoesters like 6''-O-lauroylmaltotriose and 6''-O-palmitoylmaltotriose. scispace.comcore.ac.uk These specific esters have been investigated for their functional properties, including their potential as anti-tumour agents against human cancer cell lines like Hep-G2 and HeLa. scispace.comnih.govresearchgate.net Other studies have focused on synthesizing a homologous series of medium- and long-chain 6"-O-acylmaltotriose esters to evaluate their emulsifying properties and structure-property profiles. acs.org

A two-step enzymatic process has also been explored, where glucose or maltose esters are first synthesized using a lipase and then elongated by a cyclodextrin (B1172386) glycosyltransferase (CGTase) in a transglycosylation reaction with starch as a donor, yielding maltooligosaccharide esters, including capronate monoesters of maltotriose. nih.gov

Table 1: Examples of Enzymatically Synthesized this compound Esters

Maltotriose Ester Enzyme Used Acyl Donor Reaction Medium Key Finding/Application Reference(s)
6''-O-Lauroylmaltotriose Lipase from Thermomyces lanuginosus (immobilized) Vinyl laurate 2-Methyl-2-butanol:DMSO (80:20 v/v) Regioselective synthesis; studied for anti-tumour activity. scispace.com, nih.gov
6''-O-Palmitoylmaltotriose Lipase from Thermomyces lanuginosus (immobilized) Vinyl palmitate 2-Methyl-2-butanol:DMSO (80:20 v/v) Regioselective synthesis; showed cytotoxic activity against Hep-G2 and HeLa cells. scispace.com, nih.gov, core.ac.uk
Maltotriose Capronate Monoester Lipase from Candida antarctica & CGTase Caproyl maltose (acceptor), Starch (donor) Organic media Two-step enzymatic synthesis involving transglycosylation. nih.gov
6''-O-Acylmaltotriose Esters (C8-C18) Lipozyme TLIM Fatty acid vinyl esters t-BuOH:Pyridine (3:2 v/v) Synthesis of a homologous series for evaluating emulsifying properties. acs.org

Fluorination and Other Chemical Modifications of this compound

Beyond esterification, other chemical modifications of this compound are pursued to create derivatives with unique properties for various scientific applications, ranging from biomedical imaging to creating novel materials. These modifications often target specific hydroxyl groups to impart new functionalities.

Fluorination: Fluorination of carbohydrates is a key strategy for developing metabolic probes, enzyme inhibitors, and therapeutic agents. The introduction of fluorine can significantly alter the chemical and biological properties of the sugar molecule. A notable application is in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). A new method has been developed for the synthesis of 6″-[¹⁸F]fluoromaltotriose, a PET tracer designed to differentiate bacterial infections from inflammation. nih.gov This synthesis involves the direct nucleophilic fluorination of a specially prepared precursor, 2″,3″,4″-tri-O-acetyl-6″-O-trifyl-α-D-glucopyranosyl-(1-4)-O-2',3',6'-tri-O-acetyl-α-D-glucopyranosyl-(1-4)-1,2,3,6-tetra-O-acetyl-D-glucopyranose, with [¹⁸F]fluoride. nih.gov The subsequent base hydrolysis of the acetyl groups yields the final product. This method provides an unambiguous assignment of the fluorine-18 (B77423) position and is a critical step for potential clinical translation. nih.gov

In another approach, maltotriose has been conjugated to a fluorinated chlorin (B1196114) derivative to create a photosensitizer for photodynamic therapy (PDT) with improved water solubility. rsc.org The conjugation was achieved via a nucleophilic aromatic substitution reaction between the perfluorinated aromatic rings of the chlorin and the sugar, followed by deprotection. rsc.org

Other Chemical Modifications: Regioselective chemical modifications of unprotected maltotriose provide access to a variety of structural scaffolds. One efficient method involves the regioselective chlorination of fully unprotected maltotriose. This reaction yields 1(I),2(I-III),3(I-III),4(III)-octa-O-acetyl-6(I-III)-trichloro-6(I-III)-trideoxymaltotriose in high yield after acetylation. nih.gov This chlorinated derivative serves as a versatile intermediate for further chemical transformations.

The same research group also reported the synthesis of a new family of amphiphilic carbohydrates, the 6-deoxy-6-alkylthiomaltotriose derivatives. nih.gov These compounds, bearing two or three thioalkyl hydrophobic chains, were synthesized from regioselectively protected maltotriose intermediates and were evaluated for their critical micellar concentration and antimicrobial properties. nih.gov The modification of maltotriose has also been explored to create dendrimers for drug delivery. For instance, maltotriose has been attached to poly(propylene imine) (PPI) dendrimers to study their biodistribution and ability to cross the blood-brain barrier. rsc.org

Table 2: Examples of Chemical Modifications of this compound

Derivative Modification Type Key Reagents/Method Purpose/Application Reference(s)
6″-[¹⁸F]Fluoromaltotriose Radiosynthesis (Fluorination) Maltotriose triflate precursor, [¹⁸F]fluoride PET tracer for imaging bacterial infections. nih.gov
Maltotriose-conjugated fluorinated chlorin Conjugation (Nucleophilic Aromatic Substitution) Perfluorinated chlorin, Maltotriose Water-soluble photosensitizer for photodynamic therapy (PDT). rsc.org
6(I-III)-trichloro-6(I-III)-trideoxymaltotriose derivative Chlorination Reagents for regioselective chlorination of unprotected maltotriose Intermediate for creating oligosaccharidic scaffolds. nih.gov
6-Deoxy-6-alkylthiomaltotriose derivatives Thioetherification Regioselectively protected maltotriose intermediates Synthesis of new amphiphilic carbohydrates with antimicrobial properties. nih.gov

Isotopic Labeling of this compound for Mechanistic Research (e.g., [UL-¹³C₁₈]this compound)

Isotopically labeled compounds are indispensable tools in mechanistic research, allowing scientists to trace the fate of molecules through complex biological and chemical pathways. This compound labeled with stable isotopes (like ¹³C, ²H) or radioisotopes (³H) is used extensively in metabolic studies, enzyme mechanism analysis, and structural biology.

Stable Isotope Labeling ([¹³C]): Uniformly labeled [UL-¹³C₁₈]this compound is a commercially available compound used in metabolic research. biosynth.comomicronbio.com In this molecule, all 18 carbon atoms are replaced with the stable, heavier ¹³C isotope. omicronbio.com The full chemical name is often written as ([UL-¹³C₆]Glc(α1-4)[UL-¹³C₆]Glc(α1-4)[UL-¹³C₆]Glc hydrate). omicronbio.comvicbio.com The use of ¹³C-labeled substrates, such as ¹³C-glucose, allows researchers to track the flow of carbon atoms through metabolic pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Stable isotope labeling is advantageous as it does not involve radioactivity, making the compounds safer to handle and suitable for a wider range of studies, including those in humans. These labeled compounds are crucial for studying nutrient cycling, protein turnover, and the metabolism of carbohydrates in various organisms.

Deuterium (B1214612) and Tritium (B154650) Labeling ([²H], [³H]): Specific labeling of maltotriose with deuterium (²H) or tritium (³H) at defined positions provides even more detailed mechanistic insights. Methods have been developed for the specific introduction of these hydrogen isotopes into either the reducing or the non-reducing terminal glucose unit of maltotriose. nih.gov

For example, [6"-³H]- and (6"-²H)-maltotriose have been prepared to serve as labeled precursors for biosynthetic studies. nih.gov The synthesis involved a multi-step process starting with selective methoxytritylation to protect the primary hydroxyl group at C-6", followed by deprotection and a modified Pfitzner-Moffatt oxidation. The final step was a reduction of the resulting aldehyde with a labeled reducing agent, either sodium borotritiide ([³H]) or sodium borodeuteride ([²H]). nih.gov

Additionally, (2-²H)maltotriose was prepared using a simpler two-step procedure that utilizes the Lobry de Bruyn-van Ekenstein transformation, which involves the isomerization of the sugar in the presence of a base in D₂O, leading to the incorporation of deuterium at the C-2 position. nih.gov These specifically labeled molecules are invaluable for studying enzyme mechanisms, such as those of β-amylase. nih.gov

Table 3: List of Compounds

Compound Name
2-methyl-2-butanol (2M2B)
6''-O-Lauroylmaltotriose
6''-O-Palmitoylmaltotriose
6(I-III)-trichloro-6(I-III)-trideoxymaltotriose
6-Deoxy-6-alkylthiomaltotriose
[UL-¹³C₁₈]this compound
[6"-³H]-Maltotriose
(6"-²H)-Maltotriose
(2-²H)Maltotriose
6″-[¹⁸F]Fluoromaltotriose
Dimethylsulfoxide (DMSO)
Maltotriose
This compound
Sodium borodeuteride
Sodium borotritiide
Vinyl laurate
Vinyl palmitate
Vinyl stearate
Caproyl maltose
Maltotriose capronate monoester
Pyridine

Maltotriose Hydrate Metabolism and Transport in Biological Systems

Microbial Transport and Catabolism of Maltotriose (B133400) Hydrate (B1144303)

Microorganisms have evolved diverse and efficient systems for the uptake and utilization of maltotriose. These systems often involve specific transporters and a cascade of enzymatic reactions to break down the trisaccharide into usable glucose units.

Characterization of Maltotriose Hydrate Permeases and Transporters (e.g., AGT1, MalT (B15192052), MdxEFG-MsmX)

The transport of maltotriose across the microbial cell membrane is a critical first step in its metabolism and is mediated by various permeases and transporters.

In the yeast Saccharomyces cerevisiae, the AGT1 permease is a key transporter for maltotriose. nih.govresearchgate.net It functions as a low-affinity H+/symporter and is crucial for the efficient fermentation of maltotriose, a significant sugar in brewing wort. nih.govmdpi.com While other transporters like those encoded by the MAL genes (e.g., MAL21, MAL31, MAL41) are efficient at maltose (B56501) uptake, they are generally unable to transport maltotriose effectively. nih.govresearchgate.net The AGT1 gene is often found in brewing strains of S. cerevisiae and its expression is inducible by maltose and maltotriose. mdpi.com The hybrid lager yeast Saccharomyces pastorianus also possesses maltotriose transporters from its Saccharomyces eubayanus sub-genome, including a gene with high homology to AGT1 and another known as MTY1. researchgate.net

In the bacterium Enterococcus faecalis, maltotriose transport is handled by two primary systems. The MalT permease, a component of the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS), is the main transporter for maltotriose. nih.govresearchgate.netasm.org A mutation in the malT gene significantly impairs the growth of E. faecalis on maltotriose. researchgate.netasm.org The residual uptake of maltotriose in such mutants is carried out by the MdxEFG-MsmX ATP-binding cassette (ABC) transporter. nih.govresearchgate.net This ABC transporter is the primary uptake system for longer maltooligosaccharides like maltotetraose (B33255). nih.govresearchgate.net

In Escherichia coli, the maltose/maltodextrin (B1146171) system, controlled by the transcriptional activator MalT , is responsible for the uptake of maltodextrins, including maltotriose. nih.gov The activator MalT is specifically induced by maltotriose. nih.gov

Transporter/SystemOrganism(s)FunctionKey Characteristics
AGT1Saccharomyces cerevisiae, Saccharomyces pastorianusMaltotriose transportLow-affinity H+/symporter; crucial for maltotriose fermentation in brewing yeasts. nih.govmdpi.comresearchgate.net
MalTEnterococcus faecalisMaltotriose transport (primary)PTS permease; phosphorylates maltotriose upon entry. nih.govresearchgate.netasm.org
MdxEFG-MsmXEnterococcus faecalisMaltotriose transport (secondary), transport of longer maltooligosaccharidesABC transporter. nih.govresearchgate.net
MalT (transcriptional activator)Escherichia coliRegulation of maltodextrin transport genesExclusively activated by maltotriose. nih.gov

Phosphoenolpyruvate:Carbohydrate Phosphotransferase Systems (PTS) in this compound Uptake

The Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS) is a major pathway for carbohydrate uptake in many bacteria, coupling transport with phosphorylation. nih.govnih.govebi.ac.uk In Enterococcus faecalis, the PTS plays a primary role in the uptake of maltotriose. nih.govresearchgate.netasm.orgresearchgate.net The maltose-specific permease, MalT, which is a component of the PTS, is the main transporter for maltotriose in this organism. researchgate.netasm.org During transport, a phosphoryl group from phosphoenolpyruvate (PEP) is transferred to the incoming maltotriose molecule. asm.orgnih.gov This results in the accumulation of maltotriose-6″-phosphate inside the cell. nih.govresearchgate.netasm.orgresearchgate.net This mechanism is energetically efficient as it combines transport and the first step of glycolysis.

Intracellular Dephosphorylation of Maltotriose-6″-Phosphate

Following its uptake and phosphorylation by the PTS in Enterococcus faecalis, the resulting maltotriose-6″-phosphate must be dephosphorylated to enter the main metabolic pathways. nih.govresearchgate.netnih.gov This crucial step is catalyzed by a specific phosphatase called MapP . nih.govresearchgate.netnih.gov MapP is also responsible for dephosphorylating maltose-6'-phosphate. nih.govnih.gov The dephosphorylation of maltotriose-6″-phosphate yields intracellular maltotriose, which can then be further metabolized. nih.govnih.gov The specific activity of MapP with maltotriose-6″-P is about 80% of that observed with maltose-6′-P, indicating its efficiency in this role. nih.gov

Metabolic Pathways for this compound Utilization in Specific Microorganisms

The intracellular breakdown of maltotriose varies among different microorganisms.

In Saccharomyces cerevisiae , particularly in industrial strains used for brewing, the ability to efficiently ferment maltotriose is a critical trait. nih.govnih.gov The uptake of maltotriose, primarily through the AGT1 permease, is often the rate-limiting step for its metabolism. nih.govresearchgate.net Once inside the cell, maltotriose is hydrolyzed into glucose molecules, which then enter the glycolytic pathway to produce ethanol (B145695). researchgate.net However, some studies have shown that under certain conditions, S. cerevisiae may respire maltotriose rather than fermenting it. researchgate.netnih.gov

In Enterococcus faecalis , after uptake and dephosphorylation to intracellular maltotriose, the trisaccharide is catabolized. nih.gov The enzyme MmdH, a maltodextrin hydrolase, plays a key role by converting maltotriose into maltose and glucose. science.gov These simpler sugars can then be readily assimilated into the central metabolism. nih.gov

In various species of Streptococcus , such as Streptococcus mutans, maltotriose derived from dietary starch is an important carbohydrate source. researchgate.net The transport and metabolism of maltotriose are integral to the energy production of these bacteria. researchgate.net The uptake can be mediated by an ABC transporter system. Once inside the cell, enzymes like 4-alpha-glucanotransferase (MalQ) metabolize the oligosaccharides into glucose, which is then phosphorylated and enters glycolysis. researchgate.net

MicroorganismKey Transport System(s)Key Metabolic Enzyme(s)Metabolic Fate
Saccharomyces cerevisiaeAGT1 permease nih.govresearchgate.netMaltase (MALx2) mdpi.comFermentation to ethanol or aerobic respiration. researchgate.netresearchgate.netnih.gov
Enterococcus faecalisMalT (PTS), MdxEFG-MsmX (ABC transporter) nih.govresearchgate.netasm.orgMapP (phosphatase), MmdH (hydrolase) nih.govresearchgate.netnih.govscience.govHydrolysis to maltose and glucose for central metabolism. science.gov
Streptococcus spp.ABC transporter 4-alpha-glucanotransferase (MalQ) researchgate.netBreakdown to glucose for glycolysis. researchgate.net

This compound in Plant Carbohydrate Metabolism

In plants, maltotriose is an important intermediate in the breakdown of starch, a primary storage carbohydrate.

Starch Mobilization and Degradation in Chloroplasts Yielding this compound

During the night or periods of low photosynthetic activity, plants mobilize their starch reserves stored in chloroplasts to provide a continuous supply of carbon and energy. nih.govoup.com This process of starch degradation involves a series of enzymatic reactions. β-amylases, such as BAM3 in Arabidopsis, hydrolyze the α-1,4-glucan chains of starch, producing primarily maltose and some residual maltotriose. plos.org The maltotriose formed can act as an inhibitor of BAM3, suggesting a feedback mechanism to regulate the rate of starch breakdown. plos.org

The maltotriose is further metabolized within the chloroplast by a disproportionating enzyme (DPE1). plos.orgresearchgate.net DPE1 transfers a glucosyl unit from one maltotriose molecule to another, yielding maltopentaose (B1148383) and maltose, or to a glucose molecule to form maltotetraose. plos.org The longer oligosaccharides can then be further acted upon by β-amylases, while the resulting maltose and glucose are exported from the chloroplast to the cytosol to fuel cellular metabolism. plos.org

Regulatory Mechanisms of this compound Concentration in Plant Cells

A primary mechanism for controlling maltotriose levels involves a feedback loop in which maltotriose itself inhibits the activity of β-amylase BAM3, an enzyme central to starch breakdown. plos.orgnih.gov Research on Arabidopsis thaliana has shown that BAM3 activity is inhibited by maltotriose at physiological millimolar (mM) concentrations. plos.orgnih.gov This suggests that as maltotriose concentration rises, the rate of its own production from starch is slowed.

The concentration of maltotriose is also intricately linked to the export of glucose from the chloroplast. plos.orgresearchgate.net The plastidial glucose transporter (pGlcT) facilitates the movement of glucose between the stroma and the cytosol. plos.orgnih.gov Changes in cytosolic glucose consumption are reflected in the stromal glucose concentration, which in turn influences the equilibrium of the reaction catalyzed by DPE1, thereby affecting the maltotriose concentration. plos.orgnih.gov If glucose demand in the cytosol decreases, stromal glucose levels may rise, leading to an increase in maltotriose, which then provides feedback inhibition on starch breakdown. plos.orgnih.gov

Studies on Arabidopsis mutants have provided significant insights into these regulatory dynamics. For instance, mutants lacking the chloroplast disproportionating enzyme (DPE1), known as dpe1 mutants, accumulate high levels of maltotriose. plos.orgnih.gov This accumulation is directly linked to a slower rate of starch degradation, highlighting the importance of DPE1 in metabolizing maltotriose to maintain the flow of carbon from starch. nih.govresearchgate.net The estimated concentration of maltotriose in the chloroplasts of wild-type Arabidopsis leaves at night is in the range of 0.6 to 1.4 mM, whereas in dpe1 mutants, it can be between 1.0 mM and 4.6 mM. plos.orgnih.gov

Table 1: Estimated Maltotriose Concentrations in Arabidopsis thaliana Chloroplasts at Night

Plant Type Estimated Maltotriose Concentration (mM) Reference
Wild-type 0.6 - 1.4 plos.org
dpe1 mutant 1.0 - 4.6 plos.org

Interplay with Chloroplast Disproportionating Enzyme (DPE1)

The chloroplast disproportionating enzyme, DPE1 (also known as 4-α-glucanotransferase), plays a critical and direct role in the metabolism of this compound within the chloroplasts of plants like Arabidopsis thaliana. nih.gov DPE1 is essential for processing maltotriose that is produced during the breakdown of transitory starch, particularly from amylopectin (B1267705) chains with an odd number of glucose units. plos.orgnih.gov

The primary function of DPE1 in this context is to prevent the accumulation of maltotriose. nih.gov It catalyzes a disproportionation reaction where it takes two molecules of maltotriose and transfers a maltosyl unit from one to the other. nih.gov This reaction produces one molecule of glucose and one molecule of maltopentaose. researchgate.netnih.gov The glucose produced can then be exported from the chloroplast to the cytosol via the plastidial glucose transporter (pGlcT) to be used in various metabolic processes. plos.orgnih.gov The maltopentaose, a five-glucose-unit chain, can be further acted upon by β-amylase (BAM3) to yield maltose and more maltotriose, thus continuing the breakdown process. plos.orgnih.govnih.gov

Furthermore, the interplay between DPE1 and other enzymes of starch metabolism is crucial. For instance, the phosphorolytic reaction of plastidial starch phosphorylase (PHO1) is stimulated by DPE1 in some species. mdpi.com In rice endosperm, DPE1 is involved in starch synthesis by transferring maltooligosyl groups from amylose (B160209) and amylopectin to amylopectin, indicating a broader role than just starch degradation. nih.govibcas.ac.cn However, in the context of transitory starch breakdown in leaves, its primary role is the metabolism of maltotriose. nih.gov The concerted action of DPE1 and BAM3 effectively converts maltotriose into exportable forms of sugar, namely maltose and glucose. plos.orgnih.gov

Table 2: Action of Chloroplast Disproportionating Enzyme (DPE1) on Maltotriose

Substrate(s) Enzyme Product(s) Significance in Plant Cells Reference
2 molecules of Maltotriose DPE1 1 molecule of Glucose + 1 molecule of Maltopentaose Prevents maltotriose accumulation; produces exportable glucose and a substrate for further breakdown by β-amylase. researchgate.net, nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Glucose
Maltose
Maltopentaose
Amylose

Advanced Analytical and Structural Characterization of Maltotriose Hydrate

Chromatographic Separation Techniques for Maltotriose (B133400) Hydrate (B1144303)

Chromatographic methods are fundamental for the separation and quantification of maltotriose from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a widely used technique for the analysis of carbohydrates like maltotriose. rsc.orgnih.gov This method is particularly suitable for sugars because they lack a strong UV chromophore, making detection by UV-Vis absorbance challenging. rsc.org The refractive index detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a universal but less sensitive detection method.

Maltotriose has been utilized as a carbohydrate standard for determining the carbohydrate composition of wort in the brewing industry using HPLC-RID. sigmaaldrich.com In a typical analysis, an aqueous mobile phase is used with a specialized column, such as one packed with a lead-form cation-exchange resin, and the column is maintained at an elevated temperature (e.g., 80-85°C) to ensure good separation and peak shape. shimadzu.compharmainfo.in The elution order in such systems is often based on the degree of polymerization, with maltotriose eluting before disaccharides like maltose (B56501) and monosaccharides like glucose and fructose. shimadzu.com

The sensitivity of RID can be a limitation, especially for trace analysis. researchgate.net For instance, one study highlighted that the response of an RI detector was significantly lower than that of an Evaporative Light Scattering Detector (ELSD) for various sugars. researchgate.net Furthermore, achieving good resolution between maltose and maltotriose can be challenging with some HPLC-RI methods. researchgate.net Despite these limitations, HPLC-RID remains a robust and common method for the routine analysis and quality control of maltotriose in various samples. researchgate.net

Table 1: Example of HPLC-RID System Suitability Parameters for Carbohydrate Analysis

Parameter Criteria Result
Resolution between maltose and glucose ≥ 2.0 Satisfied
Peak symmetry for glucose 0.9 - 1.2 Satisfied
Relative standard deviation of peak area for glucose (n=6) ≤ 1.0% Satisfied

This table is illustrative and based on typical system suitability tests for carbohydrate analysis by HPLC-RID. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Assay Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile carbohydrates like maltotriose, a derivatization step is necessary to convert them into volatile derivatives, typically by silylation. cerealsgrains.orgnih.govchromforum.org This process replaces the polar hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.

GC-MS has been employed to assay the reaction products of enzymes acting on maltotriose and other maltooligosaccharides. For example, in a study investigating the substrate specificity of a chloroplast β-amylase, GC-MS was used to quantify the maltose produced from the hydrolysis of various substrates, including maltohexaose. The study also used GC-MS with an isotopic dilution method to demonstrate that maltotriose inhibits the enzyme's activity.

The derivatized sugars are separated on a GC column and subsequently detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation patterns of the ions. uliege.be The use of an internal standard, such as D-ribose, allows for accurate quantification. cerealsgrains.org While GC-MS offers high resolution and sensitivity, the requirement for derivatization can be a drawback, as it adds an extra step to the sample preparation process and can sometimes lead to the formation of multiple derivative peaks for a single sugar due to anomerism, though this can be resolved by reducing the sugars to their corresponding alditols before derivatization. cerealsgrains.org

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. ablelab.euaafco.org This technique takes advantage of the weakly acidic nature of the hydroxyl groups of carbohydrates, which can be ionized to form anions at high pH. These anions are then separated on a strong anion-exchange column using a high-pH mobile phase, typically a sodium hydroxide (B78521) or sodium acetate (B1210297) gradient. chrom-china.comresearchgate.net

HPAE-PAD offers excellent resolution of complex carbohydrate mixtures, allowing for the separation of oligosaccharides with varying degrees of polymerization and even isomers. chrom-china.comnih.gov The detection is achieved by pulsed amperometry, where the carbohydrates are oxidized on the surface of a gold working electrode. A repeating sequence of three potentials is applied to the electrode for detection, cleaning, and reactivation, enabling sensitive and reproducible detection without derivatization. aafco.orgthermofisher.com

This method has been successfully applied to the quantification of maltotriose in various matrices, including beer, wort, and honey. chrom-china.comnih.govthermofisher.com Studies have shown that HPAE-PAD can simultaneously determine a wide range of mono-, di-, and oligosaccharides, including maltotriose, in a single run. chrom-china.comnih.gov The limits of detection (LOD) and quantification (LOQ) are typically very low, often in the low mg/L to pg range, making it suitable for trace analysis. chrom-china.comresearchgate.netcnif.cn For example, a validated HPAE-PAD method for sugars in wheat flours reported an LOD of 0.21 mg/L and an LOQ of 0.71 mg/L for maltotriose. researchgate.net

Table 2: HPAE-PAD Chromatographic Conditions for Maltotriose Analysis

Parameter Condition
Column CarboPac™ PA10 or similar anion-exchange column
Mobile Phase Gradient of Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc)
Flow Rate ~0.25 - 1.0 mL/min
Detection Pulsed Amperometric Detection (PAD) with Gold Electrode
Analysis Time ~30 - 40 minutes

This table represents typical conditions compiled from various sources. chrom-china.comresearchgate.netcnif.cn

Mass Spectrometry (MS) for Maltotriose Hydrate Structure and Fragmentation

Mass spectrometry is an indispensable tool for the structural elucidation of molecules, providing information on molecular weight and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like maltotriose. nii.ac.jpacs.org In ESI-MS, the analyte in solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For carbohydrates, ESI-MS is typically performed in the positive ion mode, where the molecules are detected as adducts with alkali metal cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or in the negative ion mode as deprotonated molecules ([M-H]⁻) or adducts with anions like chloride ([M+Cl]⁻). nii.ac.jprsc.org The choice of cationizing agent can influence the ionization efficiency. koreascience.kr

ESI-MS has been used to identify maltotriose in various samples, including traditional Japanese sake. nii.ac.jp The analysis of sake revealed ion peaks corresponding to sodium and potassium adducts of maltotriose and other oligosaccharides. nii.ac.jp Direct infusion ESI-MS can provide a rapid profile of the carbohydrates present in a sample. nii.ac.jp However, without chromatographic separation, it is difficult to distinguish between isomers, as they have the same molecular weight. Coupling ESI-MS with a separation technique like liquid chromatography (LC-MS) overcomes this limitation. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ adduct of maltotriose) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. rsc.orgtdl.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structure, sequence, and glycosidic linkages. researchgate.nethelsinki.fi

The fragmentation of maltotriose has been studied extensively. When analyzing the chloride adduct ([M+Cl]⁻), unique diagnostic ions at m/z 473 and 455 have been identified for maltotriose, which are not present in the MS/MS spectra of its isomers like isomaltotriose (B1581827) or cellotriose. rsc.org The fragmentation of the ammonium (B1175870) adduct ([M+NH₄]⁺) of maltotriose also produces characteristic fragment ions at m/z 441, 385, and 367. rsc.org

Differences in fragmentation patterns can be subtle but are crucial for distinguishing between isomers. For example, while the MS/MS spectra of maltotriose and its linkage isomer isomaltotriose show similarities, they also exhibit distinct diagnostic ions that allow for their differentiation. rsc.org The fragmentation of derivatized maltotriose, such as with 1-phenyl-3-methyl-5-pyrazolone (PMP), has also been investigated, showing that glycosidic bond cleavage initiates from the non-reducing end, which is different from native carbohydrates. researchgate.net This detailed structural information obtained from MS/MS is invaluable for the unequivocal identification of this compound. rsc.orgnih.gov

Table 3: Diagnostic Fragment Ions of Maltotriose in Tandem MS

Precursor Ion Adduct Diagnostic Fragment Ions (m/z) Reference
[M+Cl]⁻ Chloride 473, 455 rsc.org
[M+NH₄]⁺ Ammonium 441, 385, 367 rsc.org
[M+Br]⁻ Bromide 493 rsc.org

This table summarizes key diagnostic ions for maltotriose from MS/MS experiments.

Ion Mobility Mass Spectrometry (IMMS) for Isomeric Differentiation of this compound

Ion Mobility Mass Spectrometry (IMMS) has emerged as a powerful two-dimensional analytical technique for separating ions in the gas phase, not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, which determine their mobility through a drift tube filled with a buffer gas. nih.govacs.org This capability is particularly valuable for the analysis of carbohydrates, where the existence of numerous isomers with identical masses presents a significant challenge for conventional mass spectrometry. helsinki.finih.gov

Research has demonstrated the utility of IMMS in distinguishing between isobaric oligosaccharides, such as maltotriose and its isomers. nih.govhelsinki.fi For instance, tandem IMS, coupling a drift tube ion mobility spectrometry (DTIMS) separator to a commercial travelling-wave ion mobility spectrometry (TWIMS) instrument, has been used to successfully differentiate maltotriose from its isomer raffinose. mpg.de The separation is based on the ion's collision cross-section (CCS), a value that reflects the ion's rotational average surface area and is unique to its three-dimensional structure. acs.orgnih.gov Different isomers, having distinct shapes and glycosidic linkages, will exhibit different drift times through the mobility cell, allowing for their separation and individual characterization. nih.gov

The differentiation of isomers can be further enhanced by collision-induced dissociation (CID) within the IMMS instrument. While some disaccharide isomers may share the same mobility for the precursor ion, their fragmentation patterns and the mobility of the resulting product ions can be distinct, providing another layer of structural information. mpg.de For example, the lability of the glycosidic bond can be probed, as (1,2)- and (1,6)-linked disaccharides exhibit auto-dissociation, a phenomenon not observed for 4-linked disaccharides under the same conditions. nih.gov Negative mode electrospray ionization (ESI) travelling-wave IMMS has been shown to effectively resolve large α-1,4-linked maltooligosaccharides from α-1,6-linked dextran (B179266) and α-1,4/1,6-linked pullulan, highlighting the technique's ability to discriminate based on linkage type. nih.gov

IMMS Technique Application to Maltotriose and Related Isomers Key Findings
Tandem IMS (DTIMS-TWIMS)Differentiation of maltotriose and raffinose. mpg.deSuccessful separation of the trisaccharide isomers. mpg.de
Travelling-Wave IMMS (TWIMS)Analysis of isomeric disaccharides and maltooligosaccharides. nih.govnih.govPartial mobility separation achieved for isomers differing in anomeric configuration and linkage positions. nih.gov Maltooligosaccharides up to DP35 could be discriminated from dextran and pullulan. nih.gov
IMMS with CIDFragmentation analysis of isomers. mpg.deProduct ion mobility patterns can distinguish between isomers that have similar precursor ion mobilities. mpg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for the detailed structural and dynamic analysis of molecules in solution. numberanalytics.comweebly.commdpi.com It provides unparalleled insight into the three-dimensional structure, conformation, and interactions of carbohydrates like this compound. mdpi.com

1D and 2D NMR Techniques for this compound Structural Elucidation

The structural elucidation of this compound relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, the spectra of larger molecules like trisaccharides can be crowded, leading to signal overlap. weebly.comomicsonline.org

2D NMR techniques overcome this limitation by spreading the signals across a second frequency dimension, revealing correlations between nuclei. numberanalytics.comomicsonline.org Key 2D NMR experiments used for maltotriose include:

Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within each glucose residue, helping to trace the spin systems. mdpi.comomicsonline.org

Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system, not just immediate neighbors, which is useful for identifying all protons belonging to a specific glucose unit. omicsonline.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the α-(1→4) glycosidic linkages between the glucose units by observing correlations between the anomeric proton (H-1) of one residue and the linked carbon (C-4) of the adjacent residue. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of protons, which is essential for determining the three-dimensional conformation and the relative orientation of the glucose residues across the glycosidic bonds. researchgate.net

Through the combined interpretation of these spectra, a complete assignment of the proton and carbon signals of maltotriose can be achieved, confirming its primary structure of three α-(1→4) linked D-glucose units. mdpi.comnih.gov

NMR Experiment Purpose in Maltotriose Structural Elucidation Information Gained
1D NMR (¹H, ¹³C)Provides basic information about the chemical environment of nuclei. omicsonline.orgChemical shifts and coupling constants. numberanalytics.com
COSY Identifies proton-proton couplings within each glucose residue. mdpi.comConnectivity of protons in the sugar rings. omicsonline.org
HSQC/HETCOR Correlates protons to their directly attached carbons. weebly.commdpi.comAssignment of ¹³C signals. mdpi.com
HMBC Shows long-range (2-3 bond) proton-carbon correlations. mdpi.comConfirmation of the α-(1→4) glycosidic linkages between glucose units. mdpi.com
NOESY Detects through-space proton-proton interactions. researchgate.netInter-residue distances and conformational preferences around the glycosidic bonds. researchgate.net

Real-time NMR Monitoring of Enzymatic Reactions with this compound

Real-time NMR (RT-NMR) is a powerful method for monitoring the kinetics of biochemical reactions non-invasively, providing quantitative data on the consumption of substrates and the formation of products over time. mdpi.comconicet.gov.ar This technique is well-suited for studying enzymatic reactions involving maltotriose, such as its hydrolysis by amylases or its use as a substrate in transglycosylation reactions. nih.gov

In a typical RT-NMR experiment, successive 1D ¹H NMR spectra are acquired at regular intervals after initiating the enzymatic reaction directly within the NMR tube or in a connected bioreactor. mdpi.comrsc.org The signals corresponding to maltotriose will decrease in intensity, while new signals corresponding to the reaction products (e.g., maltose and glucose) will appear and increase. conicet.gov.ar By integrating the characteristic NMR signals, the concentration of each species can be determined at each time point, allowing for the calculation of reaction rates and enzyme kinetic parameters. mpg.de This approach provides detailed mechanistic insights that are often inaccessible by other methods. conicet.gov.ar For example, tritium (B154650) NMR has been used to study the binding of maltotriose to maltose-binding protein, revealing distinct resonances for different binding modes. nih.gov

Conformational Analysis of this compound in Solution

The biological function of maltotriose is intimately linked to its three-dimensional shape in solution. NMR spectroscopy, in conjunction with computational modeling, is the primary tool for investigating these conformations. nih.gov The key parameters defining the conformation of maltotriose are the torsion angles (φ and ψ) around the two α-(1→4) glycosidic linkages. researchgate.net

Experimental NMR data provide crucial constraints for conformational analysis:

Nuclear Overhauser Effects (NOEs): Inter-residue NOEs, measured via NOESY experiments, provide distance constraints between protons on adjacent glucose units, which are highly dependent on the φ and ψ torsion angles. nih.gov

Scalar Couplings: Three-bond heteronuclear scalar couplings (e.g., ³J_H,C_) across the glycosidic bond are also sensitive to the dihedral angle and can be used to refine the conformational model. nih.gov

Molecular dynamics (MD) simulations are often used to complement NMR data. These simulations calculate the dynamic behavior of the molecule in an aqueous solution, revealing the preferred conformations and the role of hydration in stabilizing the structure. nih.gov Studies combining high-field NMR and MD simulations on α-maltotriose have shown it to be a relatively extended and flexible trimer, which is important for its role in forming the regular structure of crystalline domains in starch. nih.govresearchgate.net These studies also highlight the importance of bridging water molecules in stabilizing specific conformations. nih.gov

Other Spectroscopic and Calorimetric Methods for this compound Research

Infrared (IR)-Fourier Spectroscopy in Carbohydrate Series Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for studying the structure of carbohydrates by probing the vibrational modes of their chemical bonds. uctm.edu Comparative studies of carbohydrate series, from monosaccharides to polysaccharides, have been conducted to understand how the IR spectra change with the degree of polymerization. uctm.edu

Maltotriose has been included in such studies, which compare its spectrum to those of glucose, maltose, other maltooligosaccharides, and starches. uctm.eduresearchgate.net The main differences in the IR spectra of these related compounds are observed in the 960 cm⁻¹ to 1060 cm⁻¹ region. uctm.eduresearchgate.net This region is complex and contains contributions from C-O and C-C stretching vibrations, as well as C-O-H deformation modes. uctm.edu One of the dominant components in this range is attributed to the stretching vibrations of the α-glycosidic bonds. uctm.edu

While the spectral bands outside this range are largely identical for all the carbohydrates, the resolution of the bands within the 960-1060 cm⁻¹ range is significantly lower for oligosaccharides like maltotriose compared to glucose. researchgate.net Studies on the dehydration of aqueous maltotriose solutions using FTIR have shown that changes in the intensity and frequency of the main peaks indicate a significant interaction between the carbohydrate and water molecules at the level of the chemical bonds. uctm.edu The dehydration product contains more tightly bound water compared to crystalline maltotriose, suggesting water molecules may "stitch" individual trisaccharide molecules together by binding to their α-glycosidic bridges. uctm.edu

Compound Series **Key IR Spectral Region (cm⁻¹) **Observations for Maltotriose
Glucose, Maltose, Maltooligosaccharides (including Maltotriose), Amylose (B160209), Starch960 - 1060The IR spectrum of maltotriose is similar in nature to other individual oligosaccharides (maltotetraose to maltoheptaose). uctm.edu The resolution of bands in this region is lower compared to glucose. researchgate.net The profile differs from that of maltose and amylose. uctm.edu
Aqueous Maltotriose (during dehydration)Full Spectrum (focus on water and carbohydrate bands)Changes in peak intensity and frequency indicate strong interactions between water and maltotriose molecules, particularly at the α-glycosidic bridges. uctm.edu

Computational and Theoretical Studies of Maltotriose Hydrate

Density Functional Theory (DFT) for Conformational Landscapes of Maltotriose (B133400) Hydrate (B1144303)

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the conformational preferences of oligosaccharides, including maltotriose. researchgate.netnih.gov Studies have extended the understanding gained from its smaller counterpart, maltose (B56501), to the more complex maltotriose molecule, which consists of three α-D-glucopyranose units linked by two α-[1→4] glycosidic bonds. researchgate.netnih.gov

Research has systematically investigated the impact of various structural factors on the conformational landscape of maltotriose. researchgate.netnih.gov These factors include the orientation of hydroxymethyl groups (gg, gt, and tg rotamers) and the rotational state of hydroxyl groups, categorized as either clockwise ("c") or counterclockwise ("r"). researchgate.netnih.gov A key finding is that the rotation of hydroxyl groups from an all-clockwise to an all-counterclockwise orientation significantly alters the minimum energy positions of the glycosidic dihedral angles (φH and ψH). researchgate.netnih.gov Specifically, this shift moves the conformational space from a region defined by (-, -) to one defined by (+, +), relative to a (0°, 0°) reference. nih.gov

Interestingly, while the relative energies of "c" and "r" conformations in maltose were found to be very similar, in maltotriose, the energy difference between these rotamers can exceed one kcal/mol, with the "c" form being more stable in a vacuum. nih.gov However, the inclusion of solvent effects through methods like the Conductor-like Screening Model (COSMO) can reverse this trend, indicating a preference for the "r" forms in solution. researchgate.netnih.gov This highlights the critical role of hydration in determining the conformational preferences of maltotriose. researchgate.netnih.gov

The stability of different maltotriose conformations is also heavily influenced by the formation of intramolecular hydrogen bonds. The regeneration of these bonds, facilitated by changes in glycosidic dihedral angles, contributes significantly to conformational stability. researchgate.net Furthermore, cooperative intra- and inter-ring hydrogen bonds are key to achieving the lowest energy structures. researchgate.net

Table 1: Key Findings from DFT Studies on Maltotriose Hydrate

Feature StudiedObservation in VacuumInfluence of Solvation (COSMO)
Hydroxyl Group Orientation "c" (clockwise) form is energetically favored by >1 kcal/mol. nih.gov"r" (counterclockwise) forms are energetically preferred. researchgate.netnih.gov
Glycosidic Dihedral Angles (φH, ψH) Minimum energy positions shift from (-, -) to (+, +) region when hydroxyl groups rotate from "c" to "r". nih.govSolvent contributions are important and can reverse energy profiles. researchgate.netnih.gov
Intramolecular Hydrogen Bonds Cooperative intra- and inter-ring hydrogen bonds are crucial for structural stability. researchgate.netN/A

Molecular Dynamics (MD) Simulations of this compound Hydration and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in aqueous environments, providing insights into its hydration and interactions with water molecules. researchgate.netresearchgate.netnih.govnih.gov These simulations model the system at an atomic level, allowing for the study of molecular motion and intermolecular forces over time. nih.govnih.gov

MD studies have been employed to investigate the influence of hydration on the physical properties of amylose (B160209) fragments, for which maltotriose is a building block. researchgate.net For instance, simulations of maltodecaose (B116981) at varying water concentrations have successfully predicted glass transition temperatures (Tg) that are in good agreement with experimental data. researchgate.net These simulations demonstrate that as the hydration level decreases, the Tg of the oligosaccharide significantly increases, highlighting the plasticizing effect of water. researchgate.net

Simulations focusing on maltose, the disaccharide component of maltotriose, reveal detailed information about the structure of water in the immediate vicinity of the sugar. researchgate.net It has been found that only the first hydration shell of water molecules exhibits a significantly higher probability density compared to bulk water. researchgate.net Within this shell, water molecules adjacent to the hydrophobic C-H groups of the sugar are observed to be more structured than bulk water. researchgate.net

Furthermore, MD simulations have shown that water molecules can form bridging hydrogen bonds between functional groups across the glycosidic linkage of disaccharides like maltose. researchgate.net These water bridges are transient, with lifetimes on the picosecond scale, but they play a role in stabilizing the conformation of the oligosaccharide in solution. researchgate.net The presence of these bridging water molecules suggests that hydrophilic interactions are key to maintaining the helical structure of single amylose turns in an aqueous environment. researchgate.net

The number of water molecules in the first hydration shell has been precisely determined through simulation analysis, with 40 water molecules for maltose. researchgate.net This kind of detailed structural information is crucial for understanding the interactions of maltotriose and larger α-glucans with their aqueous surroundings. researchgate.netnih.gov

Table 2: Insights from MD Simulations of Maltotriose and Related Oligosaccharides

System StudiedSimulation TypeKey Findings
Maltodecaose (amylose fragment)NPT ensembles at various hydration levelsCalculated glass transition temperatures (Tg) increased with decreasing water content, matching experimental observations. researchgate.net
Maltose in waterMD with water probability density analysisOnly the first hydration shell shows increased water density; water is more structured around hydrophobic groups. researchgate.net
Maltose in waterMD with hydrogen bond analysisTransient water bridges form across the glycosidic linkage, stabilizing the conformation. researchgate.net
Maltohexaose in water700-ps MD simulationThe helical conformation is preserved by bridging intermolecular water hydrogen bonds. researchgate.net

Quantum Chemical Calculations on Glycosidic Linkages in this compound

Quantum chemical calculations, including both ab initio and DFT methods, provide fundamental insights into the electronic structure and energetics of the glycosidic linkages in maltotriose. researchgate.netacs.orgacs.orgmdpi.com These calculations are essential for understanding the intrinsic factors that govern the flexibility and conformation of the molecule. researchgate.netmdpi.com

Studies on maltose, the disaccharide unit of maltotriose, have laid the groundwork for understanding the more complex trisaccharide. researchgate.netacs.org High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been used to provide benchmark relative energies for various saccharide conformers. researchgate.net For DFT calculations on saccharides, the choice of functional and basis set is critical for obtaining accurate results. researchgate.netresearchgate.net It has been shown that functionals like M05-2X can provide good agreement with MP2 results, while the popular B3LYP functional may not be the best choice for conformational studies of saccharides. researchgate.net The inclusion of diffuse functions in the basis set is also important for accurately describing the non-covalent interactions that are prevalent in these systems. researchgate.net

Adiabatic potential energy surfaces (PES) for maltotriose have been generated using force fields, plotting energy against the two ψ glycosidic angles. researchgate.net These maps help to visualize the accessible conformational space of the molecule. researchgate.net Furthermore, ab initio calculations have been used to model the relationship between the molecular structures of starch allomorphs, which are composed of maltotriose units, and their nonlinear optical properties. acs.org These studies have shown that the bound water within the crystal structure plays a mediating role in these properties. acs.org

The conformation of the glycosidic linkage is defined by the torsion angles φ and ψ. acs.org Quantum mechanical calculations help to determine the preferred values for these angles and the energy barriers between different conformations. researchgate.netacs.org For example, in the repeating maltotriose moiety of starch, the (φ, ψ) values are around (91.8°, -153.2°), (85.7°, -145.3°), and (91.8°, -151.3°). acs.org These calculations also reveal the importance of intramolecular hydrogen bonding in stabilizing particular conformations. mdpi.com

Table 3: Summary of Quantum Chemical Calculation Findings for Maltotriose and its Components

Calculation MethodSystemKey Insight
MP2/aug-cc-pVTZGas phase saccharide conformationsProvided reference values for relative energies of conformers. researchgate.net
DFT (various functionals)Saccharide conformationsM05-2X functional showed good agreement with MP2; B3LYP is less suitable. researchgate.net
MM3 Force Fieldβ-cellotriose and α-maltotrioseGenerated adiabatic potential energy surfaces described by a single 3D contour map. researchgate.net
Ab initio Quantum MechanicsStarch allomorphs (maltotriose units)Determined the relationship between molecular structure and nonlinear optical properties, highlighting the role of bound water. acs.org
DFT (B3LYP/6-311+G*)TrisaccharidesOptimized structures and identified changes in hydrogen bonding patterns upon optimization. mdpi.com

Molecular Docking Studies of this compound with Protein Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. conicet.gov.aroup.comnih.gov This method is extensively used to study the interactions between maltotriose and various protein receptors, providing insights into the molecular basis of recognition and binding. nih.govacs.orgnih.gov

One of the most well-studied systems is the interaction of maltotriose with the maltose-binding protein (MBP), a key component of the maltose/maltodextrin (B1146171) transport system in bacteria like E. coli. nih.govnih.gov Docking studies, in conjunction with other computational methods like the 3D-RISM-KH molecular theory of solvation, have been used to elucidate the mechanism of maltotriose binding to the open, unbound (apo) state of MBP. acs.orgnih.gov These studies have confirmed binding modes predicted by NMR spectroscopy and have provided molecular details of a binding mode not previously observed in X-ray crystallography. acs.orgnih.gov

A crucial finding from these simulations is the significant role of water molecules in the binding process. acs.orgnih.gov Water can block unfavorable binding sites and mediate interactions between the ligand and the protein, contributing to the stability of the observed binding modes. nih.gov The docking simulations suggest that the binding of maltotriose, governed by a delicate balance of direct protein-ligand interactions and solvation effects, can trigger the large-scale conformational change of MBP from its open to its closed (holo) state. acs.orgnih.gov

Molecular docking has also been applied to understand the transport of maltotriose across the cell membrane by α-glucoside transporters in organisms like Saccharomyces cerevisiae. nih.gov By docking maltotriose into models of these transporters, researchers can predict key interactions between the sugar and amino acid residues within the transport channel. nih.gov These studies help to explain how polymorphisms, or variations in the amino acid sequence of the transporter, can affect its flexibility, electrostatic interactions, and ultimately, its efficiency in transporting maltotriose. nih.gov For example, a single amino acid change can alter the distance between a residue and the substrate transport channel, significantly impacting the protein's function. nih.gov

Table 4: Examples of Molecular Docking Studies Involving Maltotriose

Protein ReceptorOrganismKey Findings from Docking Studies
Maltose-Binding Protein (MBP)Gram-negative bacteriaConfirmed experimentally predicted binding modes and revealed a new binding mode. Showed that maltotriose binding can trigger the protein's conformational change to the closed state. Highlighted the crucial role of water in mediating binding. acs.orgnih.gov
Surfactant protein D (SPD)HumanUsed to predict the complex structure of SPD with maltotriose, demonstrating the utility of solvent-structure-biased docking protocols. conicet.gov.aroup.com
α-glucoside transporters (e.g., Mal31p, Mtt1p)Saccharomyces cerevisiaePredicted interactions between maltotriose and polymorphic residues in the transport channel. Explained how single amino acid changes can impact transporter flexibility and function. nih.gov

Maltotriose Hydrate As a Research Standard and Reagent in Biochemical Investigations

Application of Maltotriose (B133400) Hydrate (B1144303) as a Carbohydrate Standard in Analytical Assays

Maltotriose hydrate is frequently employed as a carbohydrate standard for the qualitative and quantitative analysis of sugars in complex mixtures. sigmaaldrich.com Its stability and known concentration allow for the accurate calibration of analytical instruments and the validation of new methods for carbohydrate analysis.

One primary application is in chromatography. For instance, maltotriose has been used as a standard to determine the carbohydrate composition of wort in the brewing industry using high-performance liquid chromatography paired with refractive index detection (HPLC-RID). sigmaaldrich.comsigmaaldrich.com It also serves as an internal standard for monitoring sugar levels during fermentation processes in wort samples via HPLC and spectrophotometry. sigmaaldrich.com In a recent 2024 study, maltotriose was used as a standard, alongside glucose and maltose (B56501), for the analysis of saccharides in flour extracts by high-performance thin-layer chromatography (HPTLC). rsc.org

The use of this compound as a standard is not limited to chromatography. It is also utilized in capillary electrophoresis (CE) for the analysis of carbohydrates in beverages. In these methods, maltotriose, along with other simple sugars, is derivatized to allow for UV detection, enabling sensitive and selective quantification.

Table 1: Application of this compound as an Analytical Standard

Analytical Technique Application Area Purpose of this compound
High-Performance Liquid Chromatography (HPLC) Fermentation Monitoring Internal standard for quantifying sugar levels. sigmaaldrich.com
HPLC with Refractive Index Detection (HPLC-RID) Brewing Science Carbohydrate standard for determining wort composition. sigmaaldrich.comsigmaaldrich.com
High-Performance Thin-Layer Chromatography (HPTLC) Food Science Reference standard for identifying and quantifying saccharides in flour. rsc.org
Capillary Electrophoresis (CE) Beverage Analysis Analyte standard for quantifying fermentable carbohydrates.

Utilization of this compound as a Biochemical Reagent in Life Science Research

Beyond its role as an analytical standard, this compound is a versatile biochemical reagent in life science research. medchemexpress.comchemsrc.com It serves as a fundamental tool for investigating carbohydrate metabolism and the intricate processes of glycosylation. chemimpex.com Researchers utilize maltotriose to probe metabolic pathways and understand how cells transport and catabolize oligosaccharides. chemimpex.com

In microbiology, maltotriose is significant as it is the natural inducer of the maltose regulon in Escherichia coli, a key system for studying gene regulation related to carbohydrate uptake and utilization. sigmaaldrich.com Studies in Enterococcus faecalis have used maltotriose to characterize the activity of enzymes involved in maltodextrin (B1146171) catabolism, revealing how this bacterium hydrolyzes odd-numbered maltooligosaccharides into glucose and maltose. nih.gov

Furthermore, this compound is used in biotechnology as a carbon source or substrate in fermentation processes. chemimpex.com Its defined structure supports the growth of specific microorganisms, which is valuable in the production of various biochemicals. chemimpex.com

Table 2: Research Findings Using this compound as a Biochemical Reagent

Research Area Organism/System Key Finding
Gene Regulation Escherichia coli Maltotriose acts as the specific inducer for the maltose regulon. sigmaaldrich.com
Carbohydrate Metabolism Enterococcus faecalis MmdH enzyme hydrolyzes maltotriose to glucose and maltose. nih.gov
Human Physiology Human Jejunum Studies on the absorption of glucose from maltotriose and glucose oligomers. sigmaaldrich.com

Role in the Development and Validation of Enzyme Activity Assays

This compound is a critical substrate for the development and validation of various enzyme activity assays, particularly for carbohydrate-active enzymes. neogen.com Its specific structure allows for the precise measurement of the activity of enzymes that cleave α-1,4-glycosidic bonds.

It has been widely used as a substrate to determine the activity of enzymes such as amylomaltase, where it functions as an acceptor substrate to measure transglycosylation activity. sigmaaldrich.comsigmaaldrich.com Similarly, it is used in hydrolytic activity and thermal stability assays for various amylases. sigmaaldrich.com For instance, a specific "Maltotriose Activity Assay" has been described to measure the activity of certain alpha-amylases, with activity defined by the amount of maltotriose substrate hydrolyzed under specific conditions. google.com

In a pullulanase assay, the enzyme's activity is determined by its ability to liberate maltotriose from the polysaccharide pullulan, with the resulting maltotriose being quantified (as glucose equivalents) to calculate enzyme units. A 2024 study on α-amylase inhibitors in wheat, spelt, and einkorn flours used maltotriose as a key indicator of amylolysis. rsc.org The reduction in the amount of maltotriose produced was a reliable marker for the inhibitory activity of proteins within the flour, demonstrating the compound's utility in screening for enzyme inhibitors. rsc.org

Table 3: Enzymes Assayed Using this compound as a Substrate

Enzyme Enzyme Commission (EC) Number Role of this compound
Pullulanase EC 3.2.1.41 The unit definition is based on the liberation of maltotriose from pullulan.
Amylomaltase EC 2.4.1.25 Acts as an acceptor substrate to measure transglycosylation activity. sigmaaldrich.comsigmaaldrich.com
Alpha-amylase EC 3.2.1.1 Substrate for determining hydrolytic activity and for screening inhibitors. rsc.orggoogle.com

Q & A

Q. How can maltotriose hydrate be synthesized with high purity for experimental use?

this compound is typically synthesized via enzymatic hydrolysis of starch using α-amylase or via controlled degradation of longer maltodextrins (e.g., maltopentaose) . Purification methods such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography are critical to achieving ≥95% purity, as specified in analytical standards . Hydration during crystallization enhances solubility, making it suitable for aqueous experimental systems .

Q. What analytical techniques are recommended for confirming the glycosidic linkage configuration in this compound?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) is the gold standard for identifying α-1,4 glycosidic bonds between glucose units . Mass spectrometry (MS) can corroborate molecular weight (504.44 g/mol anhydrous) and detect impurities . X-ray crystallography may also be used to resolve its hydrated crystalline structure .

Q. How does the solubility of this compound influence its application in microbial culture media?

this compound’s high solubility (198.2 mM in DMSO) stems from its hydrated form, which facilitates integration into liquid media . Researchers should prepare stock solutions at neutral pH and filter-sterilize to avoid precipitation. Growth curves of microbes like Saccharomyces cerevisiae can be monitored spectrophotometrically to assess utilization efficiency .

Advanced Research Questions

Q. How can contradictions in maltotriose utilization data across microbial strains be resolved?

Discrepancies often arise from genetic variations in transporter proteins (e.g., SpMtt1p in yeast). Methodological approaches include:

  • Comparative genomics : Identifying mutations in maltotriose transporters .
  • Enzyme assays : Measuring α-glucosidase activity kinetics .
  • Transcriptomics : Profiling gene expression during maltotriose metabolism . Standardized media with controlled carbohydrate ratios (e.g., maltotriose vs. maltose) are essential for reproducibility .

Q. What experimental designs isolate this compound’s role in prebiotic chemistry simulations?

Simulate primordial conditions by combining maltotriose with amino acids, lipids, and minerals under controlled temperature/pH. Techniques include:

  • HPLC-MS : Tracking formation of glycoconjugates .
  • FTIR spectroscopy : Monitoring sugar stability under UV or thermal stress . Comparative studies with other oligosaccharides (e.g., maltotetraose) can clarify its unique reactivity .

Q. How can this compound’s impact on sweetness perception be studied in complex food matrices?

Use sensory panels to evaluate sweetness intensity in model systems (e.g., maltotriose vs. sucrose). Key methodologies:

  • Dose-response curves : Quantifying sweetness thresholds .
  • Texture analysis : Assessing interactions with proteins or polysaccharides .
  • Chromatography : Separating and quantifying degradation products after thermal processing .

Methodological Notes

  • Storage : Store this compound under argon at room temperature to prevent hygroscopic degradation .
  • Safety : While non-toxic, use PPE (gloves, goggles) to avoid contamination during handling .
  • Validation : Cross-reference purity data with certified standards (e.g., CAS 1109-28-0) .

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